

2-Bromo-1-methyl-1H-imidazole chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-1-methyl-1H-imidazole**

Cat. No.: **B101700**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2-Bromo-1-methyl-1H-imidazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. Its unique structure, characterized by a bromine substituent on the imidazole ring, imparts enhanced reactivity, making it a valuable intermediate for creating a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, intended for professionals in research and drug development.

Core Chemical Properties

2-Bromo-1-methyl-1H-imidazole is typically a clear, colorless to pale yellow liquid, though it can also be found as an off-white or white solid.^{[1][2][3]} It is stable under standard laboratory conditions and should be stored in an inert atmosphere, preferably in a freezer under -20°C.^{[1][2]}

Physicochemical Data

The quantitative properties of **2-Bromo-1-methyl-1H-imidazole** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ BrN ₂	[4][5]
Molecular Weight	161.00 g/mol	[4][5]
CAS Number	16681-59-7	[1][4][5]
Appearance	Clear colorless to pale yellow liquid or off-white solid	[2][3]
Boiling Point	172 °C (lit.)	[1][5]
Density	1.649 g/mL at 25 °C (lit.)	[1][5]
Refractive Index (n _{20/D})	1.5440 (lit.)	[1][5]
pKa	3.83 ± 0.25 (Predicted)	[2]
Flash Point	> 110 °C (> 230 °F) - closed cup	[5]

Spectroscopic Data

Spectroscopic data are crucial for the structural confirmation of **2-Bromo-1-methyl-1H-imidazole**. While raw spectral data is not provided here, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available through various chemical suppliers and databases.[6][7]

Experimental Protocols

Synthesis of 2-Bromo-1-methyl-1H-imidazole

A common method for the synthesis of **2-Bromo-1-methyl-1H-imidazole** involves the bromination of 1-methylimidazole.[1]

Materials:

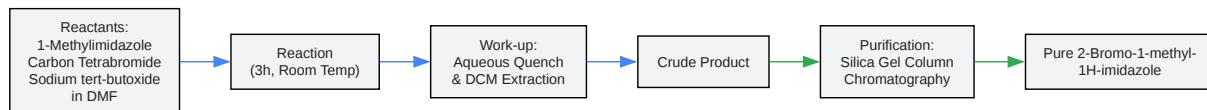
- 1-methylimidazole (1 mmol, 82.1 mg)
- Carbon tetrabromide (1.1 mmol, 364.8 mg)
- Sodium tert-butoxide (4.0 mmol, 384.4 mg)

- N,N-dimethylformamide (DMF) (5 mL)
- Dichloromethane (DCM)
- Water
- Anhydrous sodium sulfate

Procedure:

- To a 10 mL round-bottom flask, add 1-methylimidazole and carbon tetrabromide.
- Add 5 mL of N,N-dimethylformamide, followed by the addition of sodium tert-butoxide.
- Stir the reaction mixture at room temperature for 3 hours.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water.
- Extract the aqueous mixture with dichloromethane.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.[\[1\]](#)

Purification


The crude product from the synthesis is purified using column chromatography.[\[1\]](#)

Materials:

- Crude **2-Bromo-1-methyl-1H-imidazole**
- Silica gel
- Petroleum ether
- Ethyl acetate

Procedure:

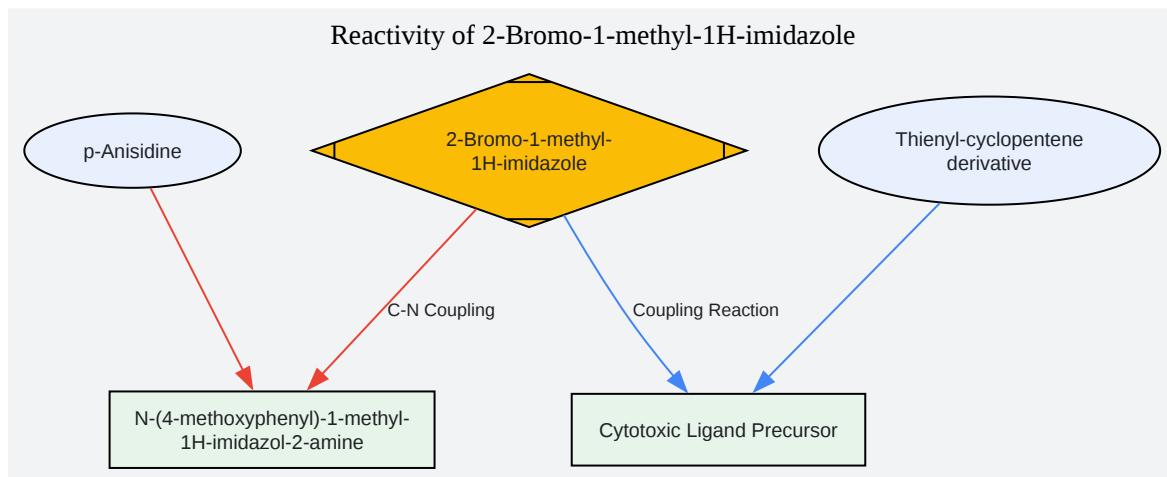
- Prepare a silica gel column using a slurry of silica gel in petroleum ether.
- Load the crude product onto the column.
- Elute the column with a mixed solvent system of petroleum ether and ethyl acetate (v/v = 10:1).
- Collect the fractions containing the purified product.
- Combine the pure fractions and remove the solvent by rotary evaporation to obtain pure **2-Bromo-1-methyl-1H-imidazole** as a reddish-brown liquid.[1]

[Click to download full resolution via product page](#)

*Synthesis and Purification Workflow for **2-Bromo-1-methyl-1H-imidazole**.*

Reactivity and Applications

The bromine atom at the 2-position makes the compound susceptible to nucleophilic substitution and a key substrate for cross-coupling reactions.[8]


C-N Coupling Reactions

2-Bromo-1-methyl-1H-imidazole is utilized in C-N coupling reactions. For example, it reacts with p-anisidine to synthesize N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine.[1][5] This type of reaction is fundamental in the synthesis of various pharmaceutical agents.[8]

Synthesis of Bioactive Ligands

This compound is also a precursor for creating complex ligands for metal complexes. It is used in the synthesis of 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene. This

ligand can form a bimetallic platinum(II) complex that has demonstrated potent cytotoxic activity, highlighting its potential in the development of anticancer therapeutics.[1][5]

[Click to download full resolution via product page](#)

*Key Reactivity Pathways of **2-Bromo-1-methyl-1H-imidazole**.*

Safety and Handling

2-Bromo-1-methyl-1H-imidazole is classified as a hazardous substance and must be handled with appropriate safety precautions.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[4][5]
- Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety goggles, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.[5]
- Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [chemicalbook.com]
- 2. 2-Bromo-1-methyl-1H-imidazole CAS#: 16681-59-7 [m.chemicalbook.com]
- 3. CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole [rlavie.com]
- 4. 2-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7 [sigmaaldrich.com]
- 6. 2-Bromo-1-methyl-1H-imidazole(16681-59-7) 1H NMR spectrum [chemicalbook.com]
- 7. 16681-59-7 | 2-Bromo-1-methyl-1H-imidazole | Bromides | Ambeed.com [ambeed.com]
- 8. innospk.com [innospk.com]
- To cite this document: BenchChem. [2-Bromo-1-methyl-1H-imidazole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101700#2-bromo-1-methyl-1h-imidazole-chemical-properties\]](https://www.benchchem.com/product/b101700#2-bromo-1-methyl-1h-imidazole-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com